For instance, one study describes a new method for synthesizing chiral 1-benzyl-1,2,3,4-tetrahydroisoquinolines using the Pummerer reaction as a key step []. Another paper details the synthesis of various trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, utilizing homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine as starting materials [].
For example, one study investigates the conformational preferences of a series of 1-benzyl-1,2,3,4-tetrahydroisoquinolines using NMR spectroscopy and ab initio theoretical calculations []. This study highlights the impact of substituents on the conformational equilibrium of the tetrahydroisoquinoline ring.
Another study determines the ring conformation of 1-benzyl-1,2,3,4-tetrahydroisoquinolines to be a 2H3 form with a pseudoaxial position of the 1-benzyl group through circular dichroism (CD) spectral comparison []. This information suggests that the spatial orientation of the benzyl group might influence the molecule's interactions with biological targets.
For example, several studies utilize 1,2,3,4-tetrahydroisoquinoline derivatives as starting materials for synthesizing more complex heterocyclic systems [, , , , , , , , , , , , , , , ]. These reactions include cyclization reactions, alkylation reactions, and functional group transformations, demonstrating the versatility of the 1,2,3,4-tetrahydroisoquinoline scaffold in organic synthesis.
Furthermore, several papers describe the biological activity of 1,2,3,4-tetrahydroisoquinoline derivatives in various contexts, such as JAK2 inhibitors [], bradycardic agents [], and PNMT inhibitors [, , ]. Although these studies don't directly address 2-benzyl-1,2,3,4-tetrahydroisoquinolin-7-amine, they highlight the potential of this scaffold for interacting with diverse biological targets and offer valuable starting points for investigating the specific mechanism of action of this molecule.
One prominent application lies in developing potential therapeutics. While a detailed discussion of specific drug candidates and their therapeutic effects is outside the scope, the provided literature hints at the potential of this scaffold in targeting various biological pathways. For example, researchers have explored 1,2,3,4-tetrahydroisoquinoline derivatives as potential JAK2 inhibitors for treating myeloproliferative neoplasms [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6